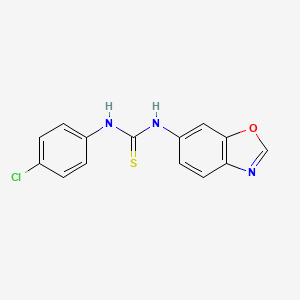

N-(1,3-benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea typically involves the reaction of 1,3-benzoxazole-6-amine with 4-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:

- Dissolve 1,3-benzoxazole-6-amine in an appropriate solvent.

- Add 4-chlorophenyl isothiocyanate to the solution.

- Heat the reaction mixture under reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding a non-solvent such as water or ethanol.

- Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-benzoxazol-6-yl)-N’-(4-methylphenyl)thiourea

- N-(1,3-benzoxazol-6-yl)-N’-(4-fluorophenyl)thiourea

- N-(1,3-benzoxazol-6-yl)-N’-(4-bromophenyl)thiourea

Uniqueness

N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s efficacy in certain applications.

Biological Activity

N-(1,3-benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea is an organic compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological potential, and relevant case studies.

- Chemical Formula : C14H10ClN3OS

- Molecular Weight : 303.77 g/mol

- CAS Number : 860785-10-0

Synthesis

The compound is synthesized through the reaction of 1,3-benzoxazole-6-amine with 4-chlorophenyl isothiocyanate in an organic solvent under reflux conditions. The general steps include:

- Dissolving 1,3-benzoxazole-6-amine in a solvent (e.g., dichloromethane).

- Adding 4-chlorophenyl isothiocyanate.

- Heating the mixture to promote reaction.

- Cooling and precipitating the product using a non-solvent.

- Purifying through recrystallization.

Biological Activity Overview

This compound has been investigated for various biological activities:

Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown effectiveness against various cancer cell lines:

The structure-activity relationship (SAR) indicates that modifications on the benzoxazole and phenyl rings significantly influence cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results from broth microdilution tests indicate:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

These findings suggest that this compound exhibits promising antibacterial activity.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator. It likely interacts with specific molecular targets through binding at active sites, thereby inhibiting enzymatic activity or modulating receptor functions.

Case Studies and Research Findings

- Study on Antitumor Efficacy : A recent study demonstrated that this compound significantly inhibited cell proliferation in HeLa cells with an IC50 of 5 µM. The study also noted structural modifications could enhance activity further .

- Antimicrobial Evaluation : In vitro tests showed that the compound had a notable inhibitory effect on both Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial properties comparable to standard antibiotics .

- Pharmacological Potential : Research indicates that thioureas can serve as intermediates in synthesizing other biologically active compounds, enhancing their utility in drug development .

Properties

IUPAC Name |

1-(1,3-benzoxazol-6-yl)-3-(4-chlorophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-9-1-3-10(4-2-9)17-14(20)18-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVGEJSWRVCMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC3=C(C=C2)N=CO3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.